molecular formula C12H8F3N3O B3167098 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 916766-95-5

1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3167098
CAS No.: 916766-95-5
M. Wt: 267.21 g/mol
InChI Key: ZQYUDCLXYVFRDJ-UHFFFAOYSA-N
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Description

1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H8F3N3O and its molecular weight is 267.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocycles : The compound 1-methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is recognized for its utility as a building block in synthesizing heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its unique reactivity facilitates mild reaction conditions for generating various cynomethylene dyes from a broad spectrum of precursors, making it a key molecule in heterocyclic and dye synthesis (Gomaa & Ali, 2020).

  • Biological Activity of Trifluoromethylpyrazoles : Trifluoromethylpyrazoles, a class to which the compound belongs, are extensively studied, particularly as anti-inflammatory and antibacterial agents in medicinal chemistry. The trifluoromethyl group, especially when located on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015).

  • PHA Synthesis : The compound is potentially implicated in the synthesis or modification of Polyhydroxyalkanoates (PHA), an intracellular biodegradable microbial polymer. PHAs are known for their biodegradability, compatibility, renewable nature, and versatile applications, making their synthesis and the molecules involved in it, like this compound, highly significant in biopolymer research (Amara, 2010).

  • CYP Isoform Inhibition : The compound's structural class is relevant in the study of cytochrome P450 isoforms, as inhibitors derived from this class are critical for assessing drug-drug interactions and understanding metabolism pathways in human liver microsomes (Khojasteh et al., 2011).

  • Anticancer Agent Development : Pyrazoline derivatives, a category to which this compound belongs, show significant biological effects, including anticancer activity. The research in this area has been extensive, focusing on synthesizing new derivatives and understanding their biological implications (Ray et al., 2022).

  • Unexpected Synthesis Outcomes : Studies on the synthesis of polyfunctional heteroaromatics, involving compounds like this compound, have led to the discovery of new rearrangements and corrected several erroneous structural assignments previously reported in the literature (Moustafa et al., 2017).

Properties

IUPAC Name

1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c1-18-11(19-8-5-3-2-4-6-8)9(7-16)10(17-18)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYUDCLXYVFRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201166932
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916766-95-5
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916766-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201166932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.